molecular formula C13H16FNO B15243976 3-(3-Fluorobenzyl)-1-methylpiperidin-4-one

3-(3-Fluorobenzyl)-1-methylpiperidin-4-one

Cat. No.: B15243976
M. Wt: 221.27 g/mol
InChI Key: ZQTOBQXGQCIVSA-UHFFFAOYSA-N
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Description

3-(3-Fluorobenzyl)-1-methylpiperidin-4-one is a fluorinated organic compound that belongs to the class of piperidine derivatives. The presence of a fluorine atom in the benzyl group imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorobenzyl)-1-methylpiperidin-4-one typically involves the reaction of piperidine with 3-fluorobenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like benzene at reflux temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorobenzyl)-1-methylpiperidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-(3-Fluorobenzyl)-1-methylpiperidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Fluorobenzyl)-1-methylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s binding affinity to target proteins, potentially leading to increased biological activity. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluorobenzyl chloride
  • 3-Fluorobenzyl alcohol
  • 3-Fluorobenzonitrile

Uniqueness

3-(3-Fluorobenzyl)-1-methylpiperidin-4-one is unique due to the combination of the piperidine ring and the fluorinated benzyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H16FNO

Molecular Weight

221.27 g/mol

IUPAC Name

3-[(3-fluorophenyl)methyl]-1-methylpiperidin-4-one

InChI

InChI=1S/C13H16FNO/c1-15-6-5-13(16)11(9-15)7-10-3-2-4-12(14)8-10/h2-4,8,11H,5-7,9H2,1H3

InChI Key

ZQTOBQXGQCIVSA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=O)C(C1)CC2=CC(=CC=C2)F

Origin of Product

United States

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